1H-Imidazole-1-propanenitrile,2-ethyl-

Epoxy composites Electrical resistivity Graphene

Standard imidazole accelerators often lack latency, causing short pot life and inconsistent epoxy cure. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (EMIP) solves this with a cyanoethyl modification that enhances latency and enables controlled, rapid cure at elevated temperature. • Graphene/epoxy: 11.68 Ω·cm resistivity at 0.5 wt% loading • Ag/epoxy die-attach: 1.11×10⁻⁴ Ω·cm, thermal cond. 3.2 W/m·K at 1.0 wt% • EPA-permitted for CFRP prepreg & electronics adhesives

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B12341768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-propanenitrile,2-ethyl-
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)C(C)C#N
InChIInChI=1S/C7H9N3/c1-5(3-8)7-4-9-6(2)10-7/h4-5H,1-2H3,(H,9,10)
InChIKeyBCFRRFKHRJSWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl-: Technical Profile and Procurement Relevance for Epoxy Curing Applications


1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- (also identified as 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile or EMIP; CAS 23996-25-0) is an imidazole derivative characterized by a propanenitrile (cyanoethyl) functional group. With a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol, this compound is primarily recognized as a latent epoxy curing accelerator . Its key role is in the curing of epoxy resins, where it facilitates anionic polymerization to form thermoset networks [1]. This compound is commercially available as a specialty chemical for use in advanced material formulations, including electronic adhesives and high-performance composites [2].

Why 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- Cannot Be Directly Substituted with Generic Imidazole Curing Agents


Generic substitution of 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- with simpler imidazoles like 2-methylimidazole or 2-ethyl-4-methylimidazole is not recommended due to critical differences in reactivity, latency, and resulting material properties. The propanenitrile (cyanoethyl) modification significantly alters the curing kinetics of the epoxy system, enhancing latency and pot life while enabling a controlled, rapid cure at elevated temperatures . This controlled reactivity directly impacts the degree of crosslinking, which in turn governs the final electrical and thermal performance of the composite, making it a critical component for achieving specific performance specifications in electronic materials [1]. Using an unmodified imidazole would lead to a different curing profile, potentially resulting in incomplete cure, inferior material properties, and failure to meet stringent industrial application requirements [2].

Quantitative Performance Differentiation of 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- in Epoxy Curing Systems


Electrical Resistivity Optimization in Graphene/Epoxy Composites Using 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl-

The compound 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile (EMIP) was directly evaluated as an accelerant in an anhydride-cured epoxy/graphene composite. At a concentration of 0.5 wt% relative to the epoxy resin, EMIP enabled the formulation to achieve a low electrical resistivity of 11.68 Ω·cm and a thermal conductivity of 1.7 W/m·K [1]. This performance establishes a quantifiable baseline for electrical property enhancement in conductive composites when using EMIP.

Epoxy composites Electrical resistivity Graphene

Ultra-Low Electrical Resistivity Achieved in Silver/Epoxy Adhesives with 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl-

In a study formulating silver/epoxy die-attach adhesives for LED devices, 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- (EMIP) was used as the accelerant. The optimized formulation, containing 1.0 wt% EMIP, achieved an exceptionally low electrical resistivity of 1.11 × 10⁻⁴ Ω·cm and a thermal conductivity of 3.2 W/m·K [1]. While other imidazole accelerants (2-phenylimidazole, 2-methylimidazole, 2-phenyl-2-imidazoline, 1,2-dimethylimidazole) were investigated in the same study, the reported optimal performance was specifically achieved using EMIP, implying its superior compatibility or efficacy within this particular epoxy-anhydride-silver system [1].

Electrically conductive adhesives Silver particles LED packaging

Regulatory Definition of Allowed Applications for 1H-Imidazole-1-propanenitrile,2-ethyl-ar-methyl-

Under 40 CFR § 721.11378, the U.S. Environmental Protection Agency (EPA) has designated any use of 1H-imidazole-1-propanenitrile,2-ethyl-ar-methyl- (CAS No. 568591-00-4) outside of two specific industrial applications as a 'significant new use' requiring reporting [1]. The permitted uses are strictly defined as: (1) a curing agent within carbon fiber reinforced plastics prepreg, and (2) a curing agent in industrial adhesives for electronics [1]. This regulatory framework explicitly restricts the compound's application scope, differentiating it from general-purpose imidazole curing agents that may not be subject to such targeted industrial use regulations.

Regulatory compliance Industrial adhesives Electronics

Prime Application Scenarios for 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- Based on Quantitative Evidence


Conductive Graphene/Polymer Composites for EMI Shielding and Static Dissipation

The ability of 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl- (EMIP) to facilitate a low electrical resistivity (11.68 Ω·cm) in graphene/epoxy composites at a low accelerator loading (0.5 wt%) makes it an ideal candidate for formulating materials for electromagnetic interference (EMI) shielding, electrostatic discharge (ESD) protection, and other applications requiring moderate electrical conductivity. The data from [1] provides a validated formulation starting point for achieving this specific performance.

High-Performance Die-Attach Silver Adhesives in LED and Power Electronics Packaging

The optimization of silver/epoxy adhesives using 1.0 wt% EMIP, which resulted in an ultra-low electrical resistivity of 1.11 × 10⁻⁴ Ω·cm and a high thermal conductivity of 3.2 W/m·K, directly supports its use in the most demanding electronic packaging applications [1]. This scenario is specifically for high-power LED die-attach and other power semiconductor assembly where minimizing electrical and thermal resistance is paramount for device performance and longevity.

Carbon Fiber Reinforced Polymer (CFRP) Prepreg Curing

The regulatory definition provided by the EPA explicitly permits the use of 1H-Imidazole-1-propanenitrile,2-ethyl-ar-methyl- as a curing agent within carbon fiber reinforced plastics prepreg [1]. This makes it a chemically and regulatorily validated option for manufacturers of high-performance CFRP components for aerospace, automotive, and sporting goods, where the controlled cure and resulting properties of the matrix are critical.

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